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Compound of Interest

Compound Name: GI 181771

Cat. No.: B607635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholecystokinin-1 (CCK-1) receptor agonist GI
181771 and the CCK-1 receptor antagonist devazepide. The information presented is curated

from publicly available experimental data to assist researchers in understanding the

pharmacological profiles of these two compounds.

Introduction
The cholecystokinin-1 (CCK-1) receptor, a G-protein coupled receptor predominantly found in

the gastrointestinal system, plays a crucial role in regulating satiety, gallbladder contraction,

and pancreatic enzyme secretion. Its modulation presents a therapeutic target for various

conditions, including obesity and gastrointestinal disorders. This guide focuses on two key

modulators:

GI 181771: A novel, orally active and full agonist for the CCK-1 receptor, investigated for its

potential in treating obesity.

Devazepide: A potent and selective antagonist of the CCK-1 receptor, which has been

studied for its effects on appetite stimulation and other gastrointestinal functions.

This document will delve into their comparative binding affinities, functional potencies, in vivo

effects, and the underlying signaling mechanisms.
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Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of GI 181771 and

devazepide at the CCK-1 receptor.

Table 1: Binding Affinity at CCK Receptors

Compoun
d

Receptor
Species/T
issue

Assay
Type

Radioliga
nd

Value Citation

GI 181771 CCK-1 -
Competitio

n Binding
¹²⁵I-BDZ-1

Ki = 104.7

± 19.6 nM
[1]

CCK-1 -
Competitio

n Binding
¹²⁵I-CCK

IC₅₀ = 105

± 13 nM

CCK-2 -
Competitio

n Binding
¹²⁵I-BDZ-2

Ki = 5.1 ±

1.6 nM
[1]

CCK-2 -
Competitio

n Binding
¹²⁵I-CCK

IC₅₀ = 5.6

± 0.1 nM

Devazepid

e
CCK-1

Rat

Pancreas

Competitio

n Binding
-

IC₅₀ = 81

pM
[2]

CCK-1
Bovine

Gallbladder

Competitio

n Binding
-

IC₅₀ = 45

pM
[2]

CCK-1
Guinea Pig

Brain

Competitio

n Binding
-

IC₅₀ = 245

nM
[2]

Table 2: Functional Activity at CCK-1 Receptor
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Compound Activity Type Assay Key Finding Citation

GI 181771 Full Agonist
Calcium

Mobilization

Elicited a

maximal

response

equivalent to the

natural agonist,

CCK.

[1]

Devazepide Antagonist

Amylase

Release

Inhibition

Inhibited CCK-8-

stimulated

amylase release

from rat

pancreatic acini.

In Vivo Efficacy and Effects
GI 181771 (Agonist):

Primary Indication Studied: Obesity.[3]

Effects on Gastric Function: In healthy volunteers, a 1.5-mg oral solution of GI 181771X

significantly delayed the emptying of solid foods and increased fasting gastric volumes.[4]

Clinical Trial Outcome: Despite its effects on gastric emptying, a 24-week clinical trial in

obese patients did not demonstrate significant weight loss.[3]

Safety Profile: Showed an acceptable safety profile in human studies, with predominantly

gastrointestinal adverse events.[4] However, species-specific pancreatic toxicity was

observed in rodents at high doses, which was not seen in monkeys or reported in human

trials.[3]

Devazepide (Antagonist):

Primary Effect: Appetite stimulation.

Effects on Food Intake: Devazepide has been shown to increase food intake in rats.[5] For

instance, intracerebroventricular administration of devazepide in rats produced a dose-
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related increase in food intake, with doses of 1, 10, and 25 ng significantly increasing

consumption.[6][7] In male Zucker rats, devazepide also significantly increased food intake.

[8]

Other In Vivo Effects: Oral administration of devazepide in mice on a lithogenic diet

accelerated cholesterol crystallization and gallstone formation by impairing gallbladder

emptying.[9]

Signaling Pathways and Experimental Workflows
CCK-1 Receptor Signaling Pathway
Activation of the CCK-1 receptor by an agonist like GI 181771 initiates a well-defined

intracellular signaling cascade. The receptor is coupled to the Gq alpha subunit of the

heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The

resulting increase in cytosolic calcium, along with DAG, activates Protein Kinase C (PKC),

leading to downstream cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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